molecular formula C20H21BrN2O3S B2962372 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 475158-19-1

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

Katalognummer: B2962372
CAS-Nummer: 475158-19-1
Molekulargewicht: 449.36
InChI-Schlüssel: KUPNEURDZANQHH-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a useful research compound. Its molecular formula is C20H21BrN2O3S and its molecular weight is 449.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a complex organic compound with potential biological activities. This article reviews the synthesis, biological profiles, and pharmacological implications of this compound based on the latest research findings.

Chemical Structure and Properties

The compound features a unique combination of a dihydrobenzo[b][1,4]dioxin moiety and an imidazo[2,1-b][1,3]thiazine structure. Its molecular formula is C19H21BrN2O2S. The presence of these functional groups suggests potential interactions with biological targets.

Anticancer Properties

Recent studies have focused on the compound's potential as an anticancer agent. In vitro assays have demonstrated its ability to inhibit specific cancer cell lines. For instance:

  • PARP1 Inhibition : The compound was evaluated for its inhibitory effects on the PARP1 enzyme. Results showed an IC50 value of 0.88 μM, indicating significant potency against cancer cells reliant on PARP for DNA repair mechanisms .

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. Preliminary tests suggest it possesses activity against various bacterial strains. Further investigations are necessary to determine the spectrum of activity and the mechanism of action.

Neuroprotective Effects

Emerging evidence points to neuroprotective effects of this compound in models of neurodegenerative diseases. The ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential in treating conditions such as Alzheimer's disease.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound in human breast cancer cells (MCF-7). The results indicated that treatment with 10 μM of the compound led to a 50% reduction in cell viability after 48 hours. Mechanistic studies revealed that this effect was mediated through apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Neuroprotective Potential

In an experimental model of Parkinson's disease using Drosophila melanogaster, administration of the compound resulted in improved locomotor activity and reduced neurodegeneration markers compared to controls. These findings suggest a protective role against oxidative stress-induced neuronal damage.

Research Findings Summary

Activity IC50/Effect Model/System Reference
PARP1 Inhibition0.88 μMIn vitro cancer cell lines
AntimicrobialVariable (specific strains)Various bacterial assaysOngoing
NeuroprotectionImproved locomotionDrosophila modelOngoing

Eigenschaften

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N2O3S.BrH/c23-20(15-7-8-17-18(13-15)25-11-10-24-17)14-21(16-5-2-1-3-6-16)19-22(20)9-4-12-26-19;/h1-3,5-8,13,23H,4,9-12,14H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPNEURDZANQHH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2=C(N(CC2(C3=CC4=C(C=C3)OCCO4)O)C5=CC=CC=C5)SC1.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.